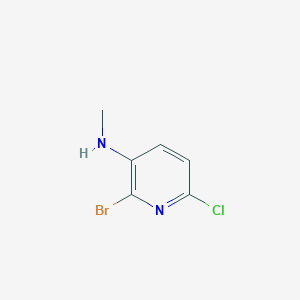

2-Bromo-6-chloro-N-methylpyridin-3-amine

Description

Contextualization within the Chemistry of Substituted Pyridines

Pyridine (B92270) is a foundational heterocyclic aromatic compound, structurally analogous to benzene (B151609) but with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.orgbyjus.com This nitrogen atom imparts distinct chemical properties to the ring system. It has a basic lone pair of electrons that does not participate in the aromatic system, making pyridine basic like a tertiary amine. wikipedia.org The nitrogen atom's electronegativity also makes the pyridine ring electron-deficient compared to benzene, which influences its reactivity. byjus.com

Importance of Halogenated Aminopyridines in Synthetic Chemistry

Aminopyridines are a particularly important subclass of substituted pyridines, widely recognized for their role as precursors in the synthesis of diverse heterocyclic structures. sioc-journal.cnrsc.orgnih.gov When combined with halogen substituents, their synthetic utility is greatly enhanced. Halogenated aminopyridines are exceptionally versatile intermediates for several key reasons:

Reactive Handles for Cross-Coupling: The halogen atoms, particularly bromine and chlorine, serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in molecular construction.

Regioselective Functionalization: In dihalogenated pyridines, the different reactivity of the carbon-halogen bonds (e.g., C-Br vs. C-Cl) can be exploited to achieve selective, stepwise reactions. The carbon-bromine bond is typically more reactive in palladium-catalyzed couplings, enabling chemists to functionalize one position while leaving the other halogen intact for a subsequent transformation.

Modulation of Electronic Properties: Both the amino group and the halogens electronically influence the pyridine ring. The amino group is an electron-donating group, while halogens are electron-withdrawing through induction. This interplay of electronic effects can be harnessed to control the regioselectivity of further synthetic modifications.

Structural Features and Chemical Modifiability of the 2-Bromo-6-chloro-N-methylpyridin-3-amine Scaffold

The compound this compound is a highly functionalized pyridine scaffold with significant potential as a synthetic building block. Its structure features a bromine atom at position 2, a chlorine atom at position 6, and an N-methylamino group at position 3. This specific arrangement of functional groups provides multiple avenues for chemical modification.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol |

| CAS Number | 1256836-74-4 chemsrc.com |

| Canonical SMILES | CNC1=C(C=C(N=C1Br)Cl) |

The chemical modifiability of this scaffold is dictated by its distinct reactive sites. The presence of two different halogens at the 2- and 6-positions is particularly advantageous. These positions are highly activated toward nucleophilic substitution and are ideal for sequential cross-coupling reactions, leveraging the higher reactivity of the C-Br bond over the C-Cl bond. The N-methylamino group at the 3-position further influences the ring's electronics and can itself be a site for derivatization.

| Reactive Site | Potential Reactions | Synthetic Utility |

| C2-Bromine | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling; Nucleophilic Aromatic Substitution (SNAr) | Primary site for introducing aryl, alkyl, or heteroatom substituents. Generally more reactive than the C6-Cl bond. |

| C6-Chlorine | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig cross-coupling; Nucleophilic Aromatic Substitution (SNAr) | Secondary site for functionalization, allowing for stepwise and regioselective synthesis. |

| C3-N-methylamino | Acylation, Alkylation, Diazotization | Modification of the amino group to introduce new functionalities or alter electronic properties. |

| Pyridine Nitrogen | Protonation, Coordination to Lewis Acids/Metals | Alters the overall reactivity of the pyridine ring system. wikipedia.org |

Overview of Current Research Landscape and Gaps

The scientific literature contains extensive research on the synthesis and application of halogenated pyridines and aminopyridines as key intermediates. nih.govresearchgate.netnih.gov Significant efforts have been directed toward developing novel and regioselective methods for the halogenation of pyridine rings and their subsequent functionalization. nih.govchemrxiv.org The utility of these compounds as precursors for biologically active molecules is a major driver of this research. rsc.orgresearchgate.net

However, while the broader class of halogenated aminopyridines is well-studied, specific and in-depth investigations into this compound are less prevalent in peer-reviewed literature. The compound is primarily recognized as a commercially available building block or intermediate. There appears to be a gap in the literature regarding detailed studies of its unique reactivity, the optimization of regioselective derivatization protocols, and its specific application in the synthesis of novel, complex target molecules. Further research could unlock the full potential of this versatile scaffold for applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-chloro-N-methylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-9-4-2-3-5(8)10-6(4)7/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGFNTOJEWGXCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Chloro N Methylpyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing halogenated pyridines. The pyridine (B92270) ring, being electron-deficient, is inherently activated towards attack by nucleophiles. This reactivity is further modulated by the substituents present on the ring. In 2-bromo-6-chloro-N-methylpyridin-3-amine, the amino group at the 3-position is an electron-donating group, which can influence the regioselectivity of nucleophilic attack.

Amination Mechanisms and Regioselectivity

The amination of this compound via an SNAr mechanism involves the displacement of one of the halogen atoms by an amine nucleophile. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.

The regioselectivity of the amination is determined by the relative stability of the Meisenheimer complex formed upon nucleophilic attack at either the C-2 (bromo-substituted) or C-6 (chloro-substituted) position. The electron-donating N-methylamino group at the 3-position can influence the stability of these intermediates. Generally, in dihalogenated pyridines, the position most activated by the ring nitrogen and other electron-withdrawing groups will be preferentially substituted. For 2,6-dihalopyridines, both positions are activated. However, the nature of the halogen also plays a role. While the C-F bond is the most polarized and often the most reactive in SNAr, followed by C-Cl, C-Br, and C-I, the stability of the intermediate is the deciding factor. In the absence of strong activating groups ortho or para to one of the halogens, steric hindrance can also influence the site of attack. For amination of similar 2,6-dihalopyridines, substitution can occur at either position, and the outcome may depend on the specific nucleophile and reaction conditions.

Halogen Displacement and Exchange Reactions

Halogen displacement in this compound can occur with various nucleophiles, not just amines. For instance, alkoxides or thiolates can displace either the bromide or the chloride. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I. This suggests that the chloride at the 6-position might be more readily displaced than the bromide at the 2-position under typical SNAr conditions, assuming electronic factors are comparable for both sites.

Halogen exchange reactions, where one halogen is replaced by another (e.g., bromide for iodide), can also be achieved, often using a source of the new halide, such as an alkali metal halide. These reactions are typically reversible, and the equilibrium can be driven by the choice of solvent and the solubility of the resulting salts.

Cross-Coupling Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki)

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a widely used reaction in organic synthesis. For dihalogenated substrates like this compound, regioselectivity is a key consideration. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the first and often rate-determining step. The reactivity of this step generally follows the trend C-I > C-Br > C-OTf > C-Cl.

This inherent reactivity difference allows for selective coupling at the C-Br bond over the C-Cl bond. By carefully choosing the palladium catalyst, ligand, base, and reaction conditions, it is possible to achieve high regioselectivity for the Suzuki coupling at the 2-position of this compound, leaving the chlorine atom at the 6-position available for subsequent transformations.

Table 1: Representative Conditions for Regioselective Suzuki Coupling of Dihalopyridines

| Aryl Halide | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-chloropyridine (B1266251) | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2-Phenyl-6-chloropyridine | 85 |

Carbon-Heteroatom Bond Formations (e.g., C-N bond formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively on dihalogenated pyridines. The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step allows for the selective amination at the 2-position of this compound.

This regioselective C-N bond formation is valuable for the synthesis of more complex substituted pyridines, as the remaining chlorine atom can be targeted in a subsequent reaction. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and selectivity.

Table 2: Representative Conditions for Regioselective Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 2-Bromo-6-chloropyridine | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 | 4-(6-Chloropyridin-2-yl)morpholine | 88 |

Note: This table provides representative data for a related substrate to illustrate the expected regioselectivity. The C-Br bond is generally more reactive in Buchwald-Hartwig amination.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a reaction that converts an organohalide into an organometallic compound, typically an organolithium or Grignard reagent. This transformation is highly useful for creating a nucleophilic carbon center that can then react with a wide range of electrophiles.

When this compound is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures, a metal-halogen exchange can occur. The rate of this exchange is significantly faster for bromine than for chlorine. This kinetic preference allows for the regioselective formation of the 2-lithiated pyridine derivative, leaving the chlorine atom at the 6-position intact.

The resulting organolithium species is a powerful nucleophile and can be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce a new substituent at the 2-position. This method provides a complementary approach to cross-coupling reactions for the functionalization of the pyridine ring.

Table 3: Regioselectivity in Metal-Halogen Exchange of Dihalopyridines

| Dihalopyridine | Reagent | Conditions | Major Intermediate |

|---|---|---|---|

| 2-Bromo-6-chloropyridine | n-BuLi | THF, -78 °C | 6-Chloro-2-lithiopyridine |

Note: This table illustrates the general principle of preferential bromine-metal exchange over chlorine-metal exchange in dihalopyridine systems.

Table of Compounds

| Compound Name |

|---|

| This compound |

| Meisenheimer complex |

| 2-Bromo-6-chloropyridine |

| Phenylboronic acid |

| 2-Phenyl-6-chloropyridine |

| 4-Methoxyphenylboronic acid |

| 2-(4-Methoxyphenyl)-6-chloropyridine |

| Morpholine |

| 4-(6-Chloropyridin-2-yl)morpholine |

| Aniline |

| N-(6-Chloropyridin-2-yl)aniline |

| n-Butyllithium |

| tert-Butyllithium |

| 6-Chloro-2-lithiopyridine |

| 3-Bromo-5-chloropyridine |

| 5-Chloro-3-pyridylmagnesium compound |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) |

| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) |

| Sodium carbonate |

| Potassium carbonate |

| Sodium tert-butoxide |

| Cesium carbonate |

Functional Group Interconversions Involving the Halogens and Amine Functionalities

The presence of two different halogen atoms at positions activated by the ring nitrogen allows for a range of selective functional group interconversions. The differential reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a key feature that can be exploited for sequential, site-selective modifications.

Reactivity of the Halogens: In general, for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, the reactivity of halogens as leaving groups or partners in oxidative addition follows the order I > Br > Cl > F. Consequently, the C-Br bond at the C2 position of this compound is expected to be significantly more reactive than the C-Cl bond at the C6 position. This allows for selective functionalization at the C2 position while leaving the C6 chloro group intact for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The compound is an excellent substrate for various cross-coupling reactions. Under carefully controlled conditions, reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines or alcohols), and Heck (with alkenes) couplings can be directed to the more reactive C2-Br position. nih.gov Potential challenges in these reactions can include the coordination of the pyridine nitrogen or the proximal amino group to the palladium catalyst, which might hinder its activity. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The halogens can be displaced by strong nucleophiles such as alkoxides, thiolates, and amines. The reaction proceeds via a Meisenheimer-like intermediate, and the rate is influenced by the strength of the nucleophile and the stability of the leaving group. The greater reactivity of bromide over chloride as a leaving group would again favor initial substitution at the C2 position.

Reactions of the Amine Functionality: The N-methylamino group is a nucleophilic center and can undergo a variety of reactions common to secondary amines. These include acylation with acid chlorides or anhydrides to form amides, and reaction with sulfonyl chlorides to yield sulfonamides. These transformations can also serve as a protecting group strategy to modulate the electronic properties and reactivity of the pyridine ring during other synthetic steps.

| Reaction Type | Position | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | C2 (selective) | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl-6-chloro-N-methylpyridin-3-amine |

| Sonogashira Coupling | C2 (selective) | Terminal alkyne, Pd/Cu catalyst, Base | 2-Alkynyl-6-chloro-N-methylpyridin-3-amine |

| Buchwald-Hartwig Amination | C2 (selective) | R¹R²NH, Pd catalyst, Ligand, Base | 2-(N-R¹,R²)-6-chloro-N-methylpyridin-3-amine |

| Nucleophilic Substitution | C2 (selective) | NaOR, KSR, etc. | 2-Alkoxy/Thioalkoxy-6-chloro derivative |

| Acylation | N-methylamino | Acyl chloride (RCOCl), Base | N-(2-bromo-6-chloropyridin-3-yl)-N-methylacetamide |

Detailed Kinetic and Mechanistic Studies

Detailed mechanistic and kinetic data for this compound are scarce. However, the mechanisms of its probable reactions can be elucidated based on extensive studies of similar halogenated heterocyclic systems.

The principal reaction pathways for this molecule involve either nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.

SNAr Pathway: This pathway involves a two-step addition-elimination mechanism. First, a nucleophile attacks the electron-deficient carbon atom bearing a halogen (C2 or C6), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate-determining step is typically this initial attack. In the second, faster step, the halide leaving group is eliminated, restoring the aromaticity of the ring. For reactions involving pyridinium (B92312) substrates, the pathway can be more complex, sometimes involving a rate-determining deprotonation of the initial adduct intermediate. nih.gov

Palladium-Catalyzed Cross-Coupling Pathway: This pathway proceeds through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide (preferentially the C-Br bond) to a Pd(0) complex to form a Pd(II) species. This is followed by transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling). The final step is reductive elimination, which forms the new C-C or C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.govnih.gov

Specific transition state characterizations for reactions involving this compound have not been reported. However, computational studies, such as those using Density Functional Theory (DFT), on analogous systems provide significant insight. rsc.orgrsc.org

For an SNAr reaction, the transition state for the rate-determining nucleophilic addition step would feature a partially formed bond between the nucleophile and the ring carbon, and a carbon-halogen bond that is not yet significantly broken. The geometry at the carbon center would be distorted from planar sp² towards a more sp³-hybridized character. The activation energy is influenced by the deformation energy required to achieve this geometry and the interaction between the nucleophile's HOMO and the pyridine's LUMO. rsc.orgscispace.com

For palladium-catalyzed reactions, the transition state of the oxidative addition step involves the interaction of the C-X bond with the electron-rich Pd(0) center. This leads to a three-centered transition state before the formation of the square planar Pd(II) intermediate.

Kinetic Isotope Effects (KIEs) and substituent effects are powerful tools for probing reaction mechanisms, though specific studies on this compound are not available.

Isotope Effects: The substitution of atoms with their heavier isotopes can alter reaction rates, providing mechanistic clues. For instance, a negligible carbon-halogen KIE in an SNAr reaction would support the initial nucleophilic addition being the rate-determining step. Secondary isotope effects, such as replacing the N-methyl protons with deuterium (B1214612), could reveal information about steric crowding in the transition state. Studies on methyl-d₃-pyridines have shown that the smaller steric requirement of deuterium compared to hydrogen can enhance reaction rates where the methyl group is adjacent to the reaction center. acs.orgacs.org

| Effect Type | Description | Expected Impact on SNAr Rate |

| Kinetic Isotope Effect | Replacing ¹²C at C2 with ¹³C | Small to negligible effect if nucleophilic attack is rate-determining. |

| Secondary Isotope Effect | Replacing N-CH₃ with N-CD₃ | Potentially a small rate increase due to reduced steric hindrance in the transition state. acs.org |

| Substituent Effect | Adding an EWG (e.g., -NO₂) at C5 | Rate increases due to further stabilization of the negative charge in the Meisenheimer intermediate. |

| Substituent Effect | Adding an EDG (e.g., -OCH₃) at C5 | Rate decreases due to destabilization of the negative charge in the Meisenheimer intermediate. |

Derivatization Strategies and Analogs of 2 Bromo 6 Chloro N Methylpyridin 3 Amine

Design Principles for Novel Pyridine (B92270) Derivatives

The design of novel pyridine derivatives often hinges on the principles of medicinal chemistry and materials science, where the pyridine scaffold is a common structural motif. For a starting material like 2-Bromo-6-chloro-N-methylpyridin-3-amine, the primary design considerations involve leveraging its inherent chemical reactivity. The key functional groups—the N-methylamino group, the bromine atom at position 2, and the chlorine atom at position 6—serve as versatile handles for chemical modification.

The design principles focus on:

Modulation of Electronic Properties: The electron-donating N-methylamino group and the electron-withdrawing halogen substituents create a specific electronic profile on the pyridine ring. Derivatization at these sites can tune the electron density of the ring, which is crucial for applications in catalysis and as potential enzyme inhibitors.

Steric Control: Introducing different substituents allows for precise control over the molecule's three-dimensional shape. This is critical in designing ligands for coordination chemistry or pharmacologically active molecules that need to fit into a specific protein binding pocket.

Introduction of New Functional Groups: The existing groups facilitate the introduction of new functionalities. For instance, the halogens are ideal for cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the accessible chemical space. mdpi.com

Bioisosteric Replacement: In drug design, replacing one functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved efficacy or metabolic stability. The amine and halogen groups on this scaffold are prime candidates for such modifications.

Synthesis of N-Alkylated and N-Acylated Pyridinamines

The secondary amine (N-methylamino group) is a primary site for derivatization through N-alkylation and N-acylation. These transformations alter the compound's steric and electronic properties, as well as its hydrogen bonding capabilities.

N-Alkylation: This process introduces an additional alkyl group to the nitrogen atom, converting the secondary amine into a tertiary amine. nih.gov This is typically achieved by reacting the parent compound with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base to neutralize the resulting hydrohalic acid. The N-alkylation of primary amines is a fundamental process in organic synthesis, yielding chemicals with altered solubility, stability, and biological activity. nih.gov

N-Acylation: This reaction involves treating the N-methylamino group with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This transformation significantly changes the electronic character of the nitrogen, making it less basic and introducing a planar amide bond. A similar approach was used in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine (B1289001) and acetic anhydride. mdpi.com

| Reaction Type | Reagent Example | Product Class | Key Structural Change |

|---|---|---|---|

| N-Alkylation | Ethyl Iodide (CH₃CH₂I) | Tertiary Amine | -NH(CH₃) → -N(CH₃)(CH₂CH₃) |

| N-Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Tertiary Amine | -NH(CH₃) → -N(CH₃)(CH₂C₆H₅) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | -NH(CH₃) → -N(COCH₃)(CH₃) |

| N-Acylation | Benzoyl Chloride (C₆H₅COCl) | Amide | -NH(CH₃) → -N(COC₆H₅)(CH₃) |

Modulation of Halogen Substituents for Structural Diversity

The presence of two different halogen atoms (bromine at C2 and chlorine at C6) offers opportunities for selective modification, as their reactivities differ, particularly in metal-catalyzed cross-coupling reactions. The structural influence of halogen atoms generally increases in the order of Cl < Br < I. nih.gov

Selective Cross-Coupling: The C-Br bond is typically more reactive than the C-Cl bond in palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This reactivity difference allows for the selective replacement of the bromine atom at the C2 position while leaving the chlorine atom at the C6 position intact. For example, a Suzuki coupling with an arylboronic acid can introduce an aryl group specifically at C2. mdpi.com

Further Functionalization: After the initial selective reaction at the C2 position, the less reactive C-Cl bond can be targeted for a second coupling reaction, often under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This stepwise approach enables the synthesis of di-substituted pyridines with different groups at the C2 and C6 positions.

Halogen Exchange: It is also possible to replace the existing halogens with others (e.g., fluorine or iodine) through halogen exchange (Finkelstein reaction) or other synthetic methods. Introducing different halogens can fine-tune the molecule's properties, including its ability to participate in halogen bonding, an important non-covalent interaction in crystal engineering and molecular recognition. nih.govnih.gov

| Position | Halogen | Bond | Relative Reactivity in Pd-Coupling | Potential Transformation |

|---|---|---|---|---|

| C2 | Bromine | C-Br | Higher | Suzuki, Stille, Sonogashira, Buchwald-Hartwig |

| C6 | Chlorine | C-Cl | Lower | Can be reacted under more forcing conditions |

Regioselective Functionalization of the Pyridine Ring

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the pyridine ring, which is essential for building molecular complexity. For this compound, the primary sites for regioselective reactions are the halogen-substituted carbons (C2 and C6) and the positions activated by the amino group (C4 and C5).

The differential reactivity of the C2-Br and C6-Cl bonds is the most straightforward tool for regioselectivity. mdpi.com A palladium-catalyzed Suzuki cross-coupling reaction can be performed on a related compound, 5-bromo-2-methylpyridin-3-amine, to introduce various aryl groups at the bromine-substituted position. mdpi.com This indicates that the C2 position of this compound is the most likely site for initial functionalization via cross-coupling.

Development of Polyfunctionalized Pyridine Scaffolds

By combining the derivatization strategies discussed above, this compound can be used as a starting point to develop highly functionalized pyridine scaffolds. A synthetic sequence might involve:

Selective C2 Functionalization: A Suzuki or Sonogashira coupling reaction to replace the bromine atom with an aryl, heteroaryl, or alkynyl group. mdpi.com

N-Amine Modification: N-acylation or a second N-alkylation of the secondary amine to introduce another functional group or modulate electronic properties. nih.gov

C6 Functionalization: A second cross-coupling reaction under harsher conditions to replace the chlorine atom.

C4/C5 Functionalization: Electrophilic aromatic substitution, if the ring is sufficiently activated, or directed ortho-metalation could potentially be used to introduce substituents at the C4 or C5 positions.

This multi-step approach transforms a relatively simple starting material into a complex, polyfunctionalized scaffold suitable for various applications, including the synthesis of ligands for metal complexes. georgiasouthern.edu

Ligand Design and Coordination Chemistry Applications

Pyridine-based molecules are ubiquitous as ligands in coordination chemistry due to the ability of the pyridine nitrogen to act as a strong Lewis base and coordinate to metal ions. The derivatives of this compound are well-suited for ligand design. The pyridine nitrogen and the exocyclic N-methylamino nitrogen can both serve as donor atoms. The presence and identity of the halogen substituents can also influence the resulting complex by modifying the ligand's electronic properties or participating in secondary interactions like halogen bonding. mdpi.com

Chelating Ligand Architectures

Chelating ligands, which bind to a metal center through two or more donor atoms, form more stable metal complexes than their monodentate counterparts. The this compound scaffold is an excellent platform for creating such architectures.

A common strategy involves introducing another donor group onto the initial scaffold to create a bidentate or tridentate ligand. For example, derivatization of the N-methylamino group with a substituent containing another donor atom (e.g., another pyridine ring, an imine, or an ether) can create a flexible chelating arm. This approach has been used to synthesize scaffolded ligands, such as those based on a TREN (tris(2-aminoethyl)amine) backbone, to create claw-like configurations that enhance the stability of metal complexes. georgiasouthern.edu The resulting ligands can form stable five- or six-membered chelate rings upon coordination to a metal ion, a thermodynamically favorable arrangement.

Scaffolded Ligand Systems for Multimetallic Complexes (e.g., Extended Metal Atom Chains (EMACs))

The development of sophisticated ligand architectures is crucial for the rational design and synthesis of complex multimetallic systems such as Extended Metal Atom Chains (EMACs). These linear assemblies of metal atoms, supported by surrounding ligands, are of significant interest for their potential applications in molecular electronics and magnetics. A key strategy to enhance the stability and control the properties of EMACs is the use of scaffolded ligands, which pre-organize donor atoms for metal coordination. While direct derivatization of this compound for this purpose is not extensively documented in current literature, research on closely related analogs, particularly 2-bromo-6-methylaminopyridine, provides a clear blueprint for such derivatization strategies.

The primary approach involves the covalent attachment of pyridinamine-based units to a central scaffold molecule, creating a polydentate ligand capable of encapsulating a linear metal chain. This strategy aims to overcome the inherent instability often observed in EMACs supported by simpler, non-scaffolded ligands. georgiasouthern.edugeorgiasouthern.edu

A prominent scaffold explored for this purpose is tris(2-aminoethyl)amine, commonly known as "tren". wikipedia.org The concept involves attaching a pyridinamine derivative, such as 2-bromo-6-methylaminopyridine, to each of the three primary amine arms of the tren molecule. georgiasouthern.edu This creates a tripodal ligand that can effectively coordinate to metal ions, facilitating the formation of a stable multimetallic chain. The flexibility of the tren scaffold allows for the proper orientation of the donor arms to bind to the metal centers.

In a similar vein, a more rigid scaffold based on tris(2-aniline)amine has also been investigated. georgiasouthern.edu The increased rigidity of this "trianiline" scaffold is hypothesized to offer enhanced robustness to the resulting EMAC, which could be beneficial for subsequent physical and reactivity studies. georgiasouthern.edu The synthetic methodology for attaching the pyridinamine arms to these scaffolds typically involves palladium-catalyzed cross-coupling reactions. georgiasouthern.edu

The synthesis of the key precursor, 2-bromo-6-methylaminopyridine (Am1), has been successfully achieved by reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) under high pressure and temperature. georgiasouthern.edu This precursor is then coupled with the scaffold molecule. The successful synthesis and characterization of these scaffolded ligands are critical first steps toward the formation of more stable EMACs. georgiasouthern.edugeorgiasouthern.edu While these studies have focused on 2-bromo-6-methylaminopyridine, the chemical functionalities present in this compound (a bromo and a chloro substituent) suggest that similar coupling strategies could be employed for its incorporation into scaffolded ligand systems. The presence of two distinct halogen atoms could even offer opportunities for selective, stepwise derivatization.

The table below summarizes the key components discussed in the development of these scaffolded ligand systems based on pyridinamine derivatives.

| Compound | Role | Key Features | Reference |

| 2-Bromo-6-methylaminopyridine | Ligand Precursor | A pyridinamine derivative used as a building block for the scaffolded ligand. | georgiasouthern.edu |

| Tris(2-aminoethyl)amine (tren) | Scaffold | A flexible tripodal molecule to which the ligand precursors are attached. | georgiasouthern.eduwikipedia.org |

| Tris(2-aniline)amine (trianiline) | Scaffold | A more rigid scaffold alternative to tren, potentially offering greater stability to the final complex. | georgiasouthern.edu |

Table 1. Components in the Synthesis of Scaffolded Ligands for EMACs

Computational and Theoretical Chemistry Studies of 2 Bromo 6 Chloro N Methylpyridin 3 Amine

Quantum Mechanical Investigations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) studies detailing the optimized geometry, electronic properties, and vibrational frequencies for 2-Bromo-6-chloro-N-methylpyridin-3-amine have been found in published literature. Such investigations are crucial for providing insights into the molecule's stability and behavior at a quantum level. For related compounds, like 2-bromo-3-hydroxy-6-methyl pyridine (B92270) and 2,6-bis(bromo-methyl)pyridine, DFT calculations using methods like B3LYP with basis sets such as 6-311G(d,p) have been employed to determine their structural and electronic properties. researchgate.netresearchgate.net Similar approaches would be necessary to characterize this compound.

Analysis of Electronic Structure and Bonding

A detailed analysis of the electronic structure and bonding, including Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping, is not available for this compound.

There are no published studies that specifically calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This analysis is fundamental for understanding the molecule's kinetic stability and chemical reactivity. For instance, studies on compounds like 2-bromo-6-chloro-4-fluoroaniline (B1268482) have utilized FMO analysis to understand charge transfer within the molecule. researchgate.net

Specific Molecular Electrostatic Potential (MEP) maps for this compound are not found in the reviewed literature. MEP maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule by visualizing the charge distribution. researchgate.netresearchgate.net The red-colored regions on an MEP map typically indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, while blue regions indicate positive potential, or sites for nucleophilic attack. researchgate.net Without specific studies, the reactive sites of this compound cannot be definitively mapped.

Prediction of Reactivity Indices and Reaction Pathways

There is a lack of published data on the calculated reactivity indices (such as electronegativity, hardness, and softness) and predicted reaction pathways for this compound. These theoretical predictions are essential for anticipating the compound's behavior in chemical reactions. DFT is a common tool for calculating these indices, as demonstrated in studies of other pyridine derivatives. mdpi.comresearchgate.net

Conformational Analysis and Tautomerism Studies

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical predictions for the NMR chemical shifts and vibrational frequencies (IR/Raman spectra) of this compound are not available in the scientific literature. While experimental NMR data exists for analogous compounds such as 2-bromo-6-methylpyridine (B113505) and 3-bromo-6-chloro-2-methylpyridine, the corresponding theoretical calculations that help in the precise assignment of signals are lacking for the target compound. chemicalbook.comgeorgiasouthern.educhemicalbook.com Computational methods, often integrated with experimental results, are widely used for the structural elucidation of complex organic molecules, including predicting 15N and 13C NMR chemical shifts. nih.gov

Analytical Techniques for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

For a compound like 2-Bromo-6-chloro-N-methylpyridin-3-amine, ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the N-methyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the amine group. The coupling patterns between adjacent protons would reveal their relative positions on the ring. The N-methyl group would likely appear as a singlet or a doublet if coupled to the amine proton.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the pyridine ring and the methyl group would give a distinct signal. The chemical shifts of the carbon atoms are also affected by the attached substituents. For instance, in the related compound 2-bromo-6-chloromethylpyridine, the carbon chemical shifts have been reported at 45.7, 121.6, 127.5, 139.4, 141.4, and 157.8 ppm. bldpharm.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of substituents on the pyridine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a hypothetical data table for illustrative purposes)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.2 - 7.5 (d) | 120 - 125 |

| H5 | 6.8 - 7.1 (d) | 110 - 115 |

| N-CH₃ | 2.8 - 3.2 (s) | 30 - 35 |

| C2 | - | 140 - 145 |

| C3 | - | 145 - 150 |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₆BrClN₂. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. These methods are invaluable for monitoring the progress of a reaction by identifying the starting materials, intermediates, and products in the reaction mixture. For example, in the synthesis of related alkylaminopyridines, mass spectrometry has been used to identify the target molecule and reaction intermediates. evitachem.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations corresponding to the C=C and C=N bonds within the pyridine ring. The C-Br and C-Cl stretching vibrations would be observed in the fingerprint region of the spectrum.

For a similar compound, 2-bromo-6-chloro-4-fluoroaniline (B1268482), the FTIR and FT-Raman spectra have been recorded and analyzed, providing a reference for the vibrational modes expected for a halogenated aminopyridine. qiyuebio.com

Table 2: Expected IR Absorption Bands for this compound (Note: This is a hypothetical data table for illustrative purposes)

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=C and C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Chromatographic Methods (e.g., HPLC, GC, TLC)

Chromatographic methods are essential for the separation, purification, and analysis of chemical compounds. Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products. evitachem.com

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are more sophisticated techniques that provide quantitative information about the composition of a mixture. For a compound like this compound, a suitable HPLC or GC method would be developed to assess its purity. The choice between HPLC and GC would depend on the volatility and thermal stability of the compound. Given its structure, GC would likely be a suitable method. These techniques are also crucial for reaction monitoring, allowing for the quantification of reactants and products over time. qiyuebio.com

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique has been used to elucidate the structures of numerous substituted pyridine derivatives, providing valuable insights into their solid-state packing and hydrogen bonding networks.

Future Research Directions and Outlook for 2 Bromo 6 Chloro N Methylpyridin 3 Amine Chemistry

Exploration of Unconventional Synthetic Methodologies

While classical cross-coupling reactions are fundamental, future research will likely pivot towards more innovative and unconventional methods for the synthesis and functionalization of 2-Bromo-6-chloro-N-methylpyridin-3-amine and its derivatives. A key area of exploration will be the direct C–H functionalization of the pyridine (B92270) ring. beilstein-journals.orgrsc.org This approach avoids the need for pre-functionalized substrates, aligning with the principles of atom economy and synthetic efficiency. nih.gov Methodologies such as transition-metal-catalyzed C–H activation could enable the introduction of new substituents at the C4 or C5 positions, which are otherwise difficult to access. beilstein-journals.orgnih.gov

Furthermore, photoredox catalysis offers a powerful, mild, and sustainable alternative for generating reactive intermediates. acs.org Future studies could investigate visible-light-mediated reactions to forge new carbon-carbon or carbon-heteroatom bonds, potentially enabling transformations that are inaccessible through traditional thermal methods. rsc.orgresearchgate.net The development of novel cascade reactions, where multiple bond-forming events occur in a single operation, could also provide rapid access to complex molecular architectures from simple precursors based on the this compound scaffold. lookchem.com

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The presence of two different halogen atoms at the C2 and C6 positions (bromine and chlorine) on the pyridine ring is a feature ripe for exploration. Future research will focus on achieving highly selective transformations by exploiting the differential reactivity of the C-Br and C-Cl bonds. Typically, in dihalopyridines, the C-X bond at the position alpha to the nitrogen (C2) is more reactive in palladium-catalyzed cross-coupling reactions. nih.gov A significant research direction will be the development of catalytic systems, perhaps using specialized ligands or multinuclear palladium clusters, to invert this natural selectivity and favor reactions at the C6-Cl bond. nih.govwhiterose.ac.uk Achieving such "unconventional site-selectivity" would dramatically increase the synthetic utility of the molecule, allowing for sequential and controlled functionalization at both sites. nih.gov

Beyond selective cross-coupling, investigating unprecedented transformations is a key frontier. This could involve exploring the cooperative or antagonistic electronic effects of the amino and halogen substituents to guide novel cyclization, rearrangement, or ring-opening reactions. The development of methods to activate the typically less reactive C-Cl bond after the C-Br bond has been functionalized remains a significant challenge and a rewarding goal for synthetic chemists.

Development of Highly Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound will undoubtedly prioritize the development of sustainable and efficient synthetic protocols. This includes the use of environmentally benign solvents, or even solvent-free conditions, and the replacement of stoichiometric reagents with catalytic systems. researchgate.netresearcher.life

Microwave-assisted synthesis, known for its ability to reduce reaction times and improve yields, presents a promising avenue for optimizing the preparation of this compound and its derivatives. nih.govnih.govacs.org Moreover, employing earth-abundant metal catalysts, such as iron, in place of precious metals like palladium, is a critical goal for sustainable chemistry. rsc.org Research could also focus on developing one-pot, multicomponent reactions where several starting materials are combined to form a complex product in a single step, minimizing waste and purification efforts. researchgate.netnih.gov Another innovative approach could be the synthesis of pyridine bases from renewable feedstocks like glycerol, representing a significant step towards a more sustainable chemical industry. researchgate.net

Expansion of Application Domains in Emerging Scientific Fields

The structural motifs present in this compound suggest its potential as a valuable intermediate in several emerging scientific fields. The aminopyridine scaffold is a well-established pharmacophore found in numerous pharmaceuticals, including antihistamines and anti-inflammatory agents. ontosight.aiwikipedia.org Consequently, this compound could serve as a versatile building block in medicinal chemistry for the synthesis of novel drug candidates. Its dihalogenated nature makes it particularly suitable for creating libraries of compounds for high-throughput screening.

In the field of agrochemicals, functionalized pyridines are used in the production of pesticides and herbicides. ontosight.ai The unique substitution pattern of this compound could be leveraged to design new, more effective, and selective crop protection agents. Furthermore, its potential utility extends to the synthesis of dyes and pigments, where the pyridine core can be modified to tune optical properties. ontosight.ai

Interdisciplinary Research with Material Science and Chemical Biology

The true potential of this compound may be realized through interdisciplinary collaborations, particularly with material science and chemical biology.

Material Science: Pyridine and its derivatives are extensively used as ligands in coordination chemistry to create transition metal complexes with tailored electronic, magnetic, and optical properties. wikipedia.orgjscimedcentral.comresearchgate.net Future research could explore the use of this compound as a ligand to synthesize novel metal-organic frameworks (MOFs) or functional coordination polymers. nih.gov The presence of halogen atoms provides an additional handle for post-synthetic modification of these materials. Derivatives of 2-aminopyridine (B139424) have been investigated for their non-linear optical (NLO) properties, suggesting a potential application for related structures in optoelectronic devices. researchgate.net

Chemical Biology: In chemical biology, the aminopyridine core is a privileged structure for designing enzyme inhibitors and molecular probes. smolecule.com The title compound could serve as a key fragment in the development of potent and selective inhibitors for therapeutic targets like kinases or histone deacetylases (HDACs). acs.org The bromine and chlorine atoms offer convenient points for attaching linkers, making the scaffold highly suitable for the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation. The exploration of this molecule as a scaffold for new bioactive agents and research tools will be a fertile ground for future investigation.

Q & A

Q. Methodological

- Cross-Validation : Combine NMR (¹H/¹³C, DEPT-135), high-resolution mass spectrometry (HRMS), and SCXRD to confirm product identity. For example, NMR signals for NH protons in tautomeric forms can be misassigned without X-ray validation .

- Kinetic Profiling : Track reaction progress via time-resolved FTIR or Raman spectroscopy to detect intermediates that may explain divergent pathways .

What purification strategies are effective for isolating this compound from complex mixtures?

Q. Basic

- Recrystallization : Use methanol/water (7:3 v/v) for high-purity (>98%) crystals.

- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (10–40%) to separate halogenated by-products .

Advanced

Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers if asymmetric synthesis is attempted. Preparative HPLC with C18 columns (acetonitrile/water + 0.1% TFA) removes polar impurities .

Are there known biological activities or pharmacological applications for this compound?

Advanced

While direct studies are limited, analogs like 6-bromo-2-chloro-N-methylpyridin-3-amine show kinase inhibition (e.g., JAK2/STAT3 pathways). Structure-activity relationship (SAR) studies recommend modifying the N-methyl group to enhance solubility and bioavailability .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.